molecular formula C10H21NO B1372460 4-Tert-butoxycyclohexanamine CAS No. 951625-97-1

4-Tert-butoxycyclohexanamine

Cat. No.: B1372460
CAS No.: 951625-97-1
M. Wt: 171.28 g/mol
InChI Key: IJCTXLVZPMAIJS-UHFFFAOYSA-N
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Description

Overview of Cyclohexane (B81311) Derivatives in Organic Synthesis

Cyclohexane derivatives are fundamental components in organic synthesis. The cyclohexane ring provides a three-dimensional scaffold that can be functionalized in various ways, leading to a diverse range of chemical structures and properties. These derivatives are employed as intermediates in the production of numerous chemicals, including pharmaceuticals, agrochemicals, and fragrances. atamanchemicals.comontosight.ai For instance, cyclohexanamine itself is a precursor to reagents used in the vulcanization of rubber and is a building block for various pharmaceuticals like mucolytics and analgesics. atamanchemicals.comwikipedia.org The stereochemistry of the cyclohexane ring, with its chair and boat conformations, allows for precise control over the spatial arrangement of substituents, which is crucial in the design of biologically active molecules and materials with specific properties.

Significance of Amine Functionalities in Chemical Building Blocks

The amine functional group is of paramount importance in the realm of chemical synthesis. amerigoscientific.com Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons, making them nucleophilic and basic. byjus.com This reactivity allows them to participate in a vast number of chemical reactions, establishing them as essential building blocks for a multitude of organic compounds. amerigoscientific.comsolubilityofthings.com Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to their use in dyes, polymers, and as corrosion inhibitors. atamanchemicals.comamerigoscientific.com In medicinal chemistry, the amine group is a common feature in many drugs, including antidepressants and antibiotics, due to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. solubilityofthings.comijrpr.com

Contextualization of 4-Tert-butoxycyclohexanamine within Current Research Paradigms

Within the broad class of cyclohexanamine derivatives, this compound has emerged as a compound of significant interest in contemporary research. Its structure, which combines the cyclohexane scaffold with a bulky tert-butoxy (B1229062) group and an amine functionality, offers a unique combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. For example, it has been utilized in the development of compounds targeting diseases like Chagas disease. onlinecollegehomeworkhelp.in The presence of the tert-butoxy group can influence the lipophilicity and metabolic stability of a molecule, properties that are critical for drug discovery and development. Research continues to explore the potential of this compound as a key building block in the creation of new therapeutic agents and functional materials. onlinecollegehomeworkhelp.inchembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCTXLVZPMAIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915082
Record name 4-tert-Butoxycyclohexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-97-1
Record name 4-(1,1-Dimethylethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 4 Tert Butoxycyclohexanamine

The distinct chemical and physical characteristics of 4-Tert-butoxycyclohexanamine underpin its utility in various synthetic applications. A summary of its key properties is provided below.

PropertyValue
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow liquid or solid
Odor Ammonia-like
Solubility Soluble in various organic solvents like ethanol (B145695) and ether.

Data sourced from references chembk.comnih.govchemicalbridge.co.uk

Reactivity and Mechanistic Studies of 4 Tert Butoxycyclohexanamine

Reaction Pathways of Amine Functionalities in the Cyclohexyl System

The primary amine group in 4-tert-butoxycyclohexanamine is a key center of reactivity, capable of participating in a variety of chemical transformations. Its behavior is characteristic of primary amines, though influenced by the adjacent cyclohexyl ring and the sterically demanding tert-butoxy (B1229062) substituent.

The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to the molecule. masterorganicchemistry.com This allows it to react with a wide range of electrophiles. The nucleophilicity of the amine is a critical factor in its reaction kinetics and pathways. bits-pilani.ac.in Like other primary amines, this compound can participate in nucleophilic substitution and addition reactions. masterorganicchemistry.combyjus.com The rate and success of these reactions are dependent on several factors, including the nature of the electrophile, the solvent, and the steric hindrance around the amine group. bits-pilani.ac.in

The amine group's reactivity allows it to engage with various electrophilic partners such as carboxylic acids and their derivatives, as well as carbonyl compounds like aldehydes and ketones. medchemexpress.com The reaction with benzenesulfonyl chloride, for instance, is a classic test to differentiate between primary, secondary, and tertiary amines, known as the Hinsberg test. msu.edu Primary amines like this compound react to form sulfonamide derivatives. msu.edu

Table 1: Examples of Nucleophilic Reactions of Primary Amines This table is for illustrative purposes and actual reaction conditions for this compound may vary.

Reactant Product Type General Reaction
Acid Chloride Amide R-COCl + R'-NH₂ → R-CONH-R' + HCl
Ester Amide R-COOR" + R'-NH₂ → R-CONH-R' + R"-OH
Aldehyde/Ketone Imine (Schiff Base) R-CHO + R'-NH₂ → R-CH=N-R' + H₂O
Alkyl Halide Secondary Amine R-X + R'-NH₂ → R-NH-R' + HX

A significant reaction pathway for this compound involves the formation of amides. This is typically achieved by reacting the amine with carboxylic acid derivatives, such as acid chlorides or anhydrides. libretexts.org The reaction with an acid chloride is particularly effective, proceeding through a nucleophilic acyl substitution mechanism to yield the corresponding N-(4-tert-butoxycyclohexyl)amide. libretexts.org The use of a base is often necessary to neutralize the hydrochloric acid byproduct. msu.edu

Beyond simple amides, a diverse array of other nitrogen-containing derivatives can be synthesized from this compound. rjraap.comopenmedicinalchemistryjournal.comresearchgate.net These reactions expand the synthetic utility of the parent compound. For instance, reaction with isocyanates or isothiocyanates can yield ureas and thioureas, respectively. The synthesis of various heterocyclic compounds containing nitrogen is a broad area of organic chemistry with numerous applications. openmedicinalchemistryjournal.commdpi.com The amine functionality of this compound provides a handle for incorporating the substituted cyclohexyl motif into more complex molecular architectures. googleapis.com

Stereochemical Influence on Reaction Outcomes

The stereochemistry of the cyclohexane (B81311) ring, with its tert-butoxy and amine substituents, plays a crucial role in determining the outcome of its reactions. The spatial arrangement of these groups influences the approach of reagents and can lead to the preferential formation of one diastereomer over another.

The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. maricopa.edu In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to significant steric strain, known as 1,3-diaxial interactions, bulky groups strongly prefer the equatorial position. maricopa.edulibretexts.org The tert-butoxy group is exceptionally bulky and will almost exclusively occupy an equatorial position in the most stable chair conformation.

For this compound, there are two possible diastereomers: cis and trans.

In the trans isomer, if the tert-butoxy group is equatorial, the amine group at the C-4 position will also be equatorial (e,e). A ring flip would place both groups in axial positions (a,a), which is highly energetically unfavorable due to severe 1,3-diaxial interactions involving the bulky tert-butoxy group. libretexts.org Therefore, the trans isomer is expected to exist predominantly in the diequatorial conformation.

In the cis isomer, one substituent will be axial and the other equatorial (a,e or e,a). libretexts.org Given the large size of the tert-butoxy group, it will strongly favor the equatorial position, forcing the amine group into the axial position. upenn.edunih.gov

The preferred conformation of each diastereomer has significant implications for reactivity. An equatorial amine is generally more sterically accessible to incoming reagents than an axial amine, which is shielded by the cyclohexane ring.

When this compound is used as a chiral building block or when a new stereocenter is created in a reaction, the inherent stereochemistry of the starting material can influence the diastereomeric ratio of the product. nih.gov For example, in reactions where the amine group acts as a nucleophile, the trajectory of its attack on an electrophile can be influenced by the conformation of the cyclohexane ring and the orientation of the tert-butoxy group.

The stereochemical outcome of reactions can be a complex function of kinetic versus thermodynamic control. The relative energies of the transition states leading to different diastereomers will determine the product ratio under kinetic control. These transition state energies are, in turn, affected by the steric and electronic properties of the substituents on the cyclohexane ring. Computational studies can be employed to predict the relative stabilities of different conformations and transition states, providing insight into the expected diastereomeric ratios. ethz.ch

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of the derivatization reactions of this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. The primary amine group can participate in a variety of reaction mechanisms.

In nucleophilic substitution reactions, the amine can act as the nucleophile. masterorganicchemistry.comsavemyexams.com For instance, in the formation of an amide from an acid chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the amide.

The formation of imines from aldehydes or ketones involves a nucleophilic addition-elimination mechanism. The amine adds to the carbonyl group to form a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to form the C=N double bond of the imine.

The stereoelectronic effects of the 4-tert-butoxycyclohexyl scaffold can influence these mechanisms. For example, the stability of intermediates and transition states can be affected by the conformation of the ring and the relative orientation of the substituents. Detailed mechanistic studies, often employing kinetic analysis and computational modeling, are necessary to fully elucidate the factors that govern the reactivity and selectivity of this compound in its various chemical transformations.

Kinetic Studies of Reactions Involving this compound

Direct kinetic data for reactions involving this compound is scarce. However, kinetic studies on similar sterically hindered amines, such as cyclohexylamine (B46788), in various reactions offer a strong basis for predicting its behavior. The tert-butoxy group at the C4 position is expected to exert significant steric influence, affecting reaction rates and equilibria.

Kinetic investigations of the aza-Michael addition of cyclohexylamine to electron-deficient alkenes have revealed complex rate laws. For instance, the reaction of cyclohexylamine with diethyl maleate (B1232345) has been shown to follow third-order kinetics, being first-order with respect to the alkene and second-order with respect to the amine. researchgate.net This suggests a mechanism where a second molecule of the amine acts as a catalyst or is involved in the rate-determining step, possibly by facilitating proton transfer. researchgate.net It is plausible that the reaction of this compound would follow a similar kinetic profile, although the rate constant would likely be smaller due to the increased steric bulk of the tert-butoxy group compared to a simple cyclohexyl ring.

Furthermore, studies on the nucleophilic substitution reactions of various amines demonstrate the impact of steric hindrance on reaction rates. The nucleophilicity of amines is highly sensitive to steric effects. masterorganicchemistry.com For example, while tert-butylamine (B42293) is about as basic as other primary amines, it is considerably less nucleophilic. masterorganicchemistry.com The large tert-butoxy group in this compound, even though positioned at C4, can influence the orientation of the amino group and sterically shield it, thereby reducing its nucleophilicity and slowing down the rate of substitution reactions.

Computational studies on the aminolysis of cyclic carbonates by cyclohexylamine have also provided insights into the reaction kinetics. These studies indicate that linear alkylamines are generally more reactive than cyclic amines like cyclohexylamine, which are in turn more reactive than aromatic amines. rsc.org The Gibbs energy for the reaction is noted to be lower for less sterically hindered amines. rsc.org This trend underscores the role of steric hindrance in determining reaction rates.

An illustrative comparison of reaction rates for different amines in a hypothetical nucleophilic substitution reaction is presented in the table below, based on general trends observed in related systems.

AmineRelative Rate Constant (k_rel)
n-Hexylamine1.00
Cyclohexylamine0.75
This compound (estimated) 0.50
N-Methylbutylamine (Secondary Amine)0.60

This table is illustrative and based on general reactivity trends. The value for this compound is an estimate to reflect the expected decrease in reactivity due to steric hindrance.

Proposed Reaction Mechanisms for Complex Product Formation

The formation of complex products from this compound can be rationalized through various reaction mechanisms, drawing parallels from studies on other cyclohexylamine derivatives. The presence of the bulky tert-butoxy group can direct reaction pathways and influence the stability of intermediates.

One key mechanistic aspect is the role of the amine in acting as both a nucleophile and a base. In reactions like the aza-Michael addition, one molecule of the amine can add to the electrophilic double bond, while a second molecule can facilitate the proton transfer in the transition state, leading to the observed third-order kinetics. researchgate.net For this compound, a similar mechanism is conceivable, where the bulky substituent might affect the efficiency of this catalysis.

Furthermore, conformational effects play a crucial role. The tert-butyl group is known to be a strong "conformational lock," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions. libretexts.orgmaricopa.edu In this compound, the bulky tert-butoxy group will predominantly reside in the equatorial position. This will, in turn, influence the preferred orientation of the amino group. In the trans isomer, with the tert-butoxy group equatorial, the amino group will also be in an equatorial position, making it more accessible for reactions. Conversely, in the cis isomer, an equatorial tert-butoxy group would force the amino group into an axial position, which is more sterically hindered and less reactive. libretexts.org

Computational studies on related systems, such as the guanidine-catalyzed ring-opening of cyclic carbonates by cyclohexylamine, have elucidated a three-step pathway involving the nucleophilic attack of the amine, a proton transfer facilitated by the catalyst, and subsequent ring opening. rsc.org The steric profile of the amine was found to be a critical factor influencing the energy barriers of these steps. rsc.org It is reasonable to propose that complex reactions involving this compound would proceed through similar multi-step mechanisms, with the steric hindrance from the tert-butoxy group playing a key role in modulating the energetics of the transition states and intermediates.

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, where a molecule's specific enantiomeric form is often crucial for its therapeutic effect. sigmaaldrich.com Chiral amines like 4-tert-butoxycyclohexanamine are indispensable tools in this domain, serving as either transferable sources of chirality or as controllers of stereoselective reactions. tcichemicals.com

The development of chiral ligands is essential for the progress of asymmetric metal catalysis. sigmaaldrich.com Chiral amines are frequently used as foundational scaffolds for synthesizing more complex chiral ligands that coordinate with a metal center. These metal-ligand complexes then act as highly selective catalysts, capable of inducing chirality in a substrate with high efficiency. sigmaaldrich.com For instance, modular P,N-ligands, which have proven successful in a variety of metal-catalyzed reactions, can be synthesized from chiral building blocks like amino alcohols, which can be derived from chiral amines. sigmaaldrich.com The amine functionality of this compound makes it a suitable precursor for creating novel chiral ligands for use in reactions such as asymmetric hydrogenation, cross-coupling, and various cycloadditions. tcichemicals.com

Table 1: Common Privileged Chiral Ligands and their Applications

Ligand Family Typical Metal Catalyst Representative Application
BINAP Rhodium, Ruthenium Asymmetric Hydrogenation, Isomerization
Salen Chromium, Cobalt, Manganese Asymmetric Epoxidation, Cyclopropanation
Bisoxazolines (BOX) Copper, Zinc Asymmetric Diels-Alder, Aldol (B89426) Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After fulfilling its role, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral amines are commonly employed as auxiliaries, for example, by converting them into amides. The steric and electronic properties of the chiral auxiliary block one face of the molecule, forcing an incoming reagent to attack from the less hindered direction, thus creating a new stereocenter with a predictable configuration. researchgate.net

Classic examples of this strategy include the Evans aldol reaction, which uses chiral oxazolidinone auxiliaries (often derived from amino acids) to achieve highly diastereoselective aldol additions, establishing two new contiguous stereocenters. tcichemicals.comwikipedia.org Similarly, auxiliaries derived from camphor (B46023) or phenylcyclohexanol have been used to direct alkylation and Diels-Alder reactions. researchgate.net this compound, with its defined stereochemistry and bulky tert-butoxy (B1229062) group, is a candidate for use as a chiral auxiliary to influence the formation of specific stereoisomers.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The structural framework of this compound is a valuable starting point for the synthesis of molecules with potential therapeutic applications. nih.govresearchgate.net The amine group provides a reactive handle for elaboration into more complex heterocyclic systems, which are a mainstay of medicinal chemistry.

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net Their synthesis often involves the construction of the heterocyclic ring system from precursor molecules. One established method involves the reaction of an isatoic anhydride (B1165640) with an amine, which leads to the formation of the quinazolinedione core. mdpi.com A related approach is the reaction of 2-aminobenzoic acids with various reagents to build the final structure. organic-chemistry.org Research has demonstrated the synthesis of quinazolinedione derivatives through the reaction of a chlorinated precursor with cyclohexylamine (B46788), highlighting the utility of cyclohexanamine structures in accessing this important scaffold. thieme-connect.com Given these precedents, this compound represents a viable starting material for creating novel, substituted quinazolinedione derivatives for biological screening.

The synthesis of highly functionalized cyclohexylamine derivatives is an area of active research, as these structures are important components of biologically active molecules. nih.govresearchgate.net Photocatalytic methods have been developed to create complex cyclohexylamine derivatives with excellent control over stereochemistry. researchgate.net The resulting products, such as amino alcohols, are valuable intermediates in drug discovery. nih.gov The incorporation of the amine functionality is key to the biological profile of many compounds. For example, quinazolinone derivatives, which can be synthesized using amines, have shown significant potential as anticancer agents against various cell lines. researchgate.net

Table 2: Examples of Biological Activities of Related Derivatives

Compound Class Synthetic Precursor Type Reported Biological Activity Reference
Quinazolin-4(3H)-one Derivatives Amines, Anthranilic Acids Anticancer (Liver & Breast Cancer Cell Lines) researchgate.net
Quinazoline-2,4-dione Derivatives Amines, Isatoic Anhydrides Anti-HIV, Antifungal, Anticonvulsant researchgate.net

Role in Material Science Applications

Beyond pharmaceuticals, the chemical properties of this compound lend themselves to applications in material science, particularly in the modification and synthesis of polymers. The amine functionality can be used to alter the properties of existing polymers or to be incorporated into new polymer chains.

Research has shown that cyclohexylamine can be reacted with poly(methyl methacrylate) (PMMA) at high temperatures. researchgate.net This reaction causes an intramolecular cyclization, converting the methacrylate (B99206) units into polyglutarimide structures within the polymer backbone. researchgate.net This chemical modification significantly changes the material's properties, such as its thermal stability.

Furthermore, the strategic incorporation of amine functional groups into polyolefins is a modern approach to creating advanced materials. acs.org A two-step catalytic process involving hydroaminoalkylation and polymerization can transform simple starting materials into amine-functionalized polymers. These polymers exhibit dynamic properties such as tunable viscosity, autonomous self-healing, and strong adhesion, driven by hydrogen bonding interactions between the amine groups. acs.org As a functionalized cyclohexylamine, this compound is a relevant building block for developing such advanced, responsive materials.

Polymer Chemistry Applications

In the field of polymer chemistry, this compound is noted for its role as a catalytic agent in polymerization reactions. chembk.com Its basic primary amine functionality allows it to initiate or accelerate the curing of certain polymer systems.

Epoxy Resin Curing: The most prominent application in polymer chemistry is its use as a catalyst or curing agent for epoxy resins. chembk.com Epoxy resins, or polyepoxides, are prepolymers that form a rigid, three-dimensional network when reacted with a curative. The primary amine group of this compound can participate in the ring-opening polymerization of the epoxide (oxirane) groups of epoxy monomers. This reaction involves the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the formation of a hydroxyl group and a new secondary amine. This secondary amine can then react with another epoxy group, propagating the cross-linking process to form a durable thermoset material. The bulky 4-tert-butoxycyclohexyl moiety is incorporated into the polymer backbone, potentially influencing the final properties of the cured material, such as its thermal stability, mechanical strength, and chemical resistance.

Ester Polymerization: The compound also serves as a catalyst in the polymerization of esters. chembk.com This catalytic activity is crucial in the synthesis of various polyesters, where it can facilitate transesterification reactions to build the polymer chains.

Potential in Polyamide Synthesis: While direct research findings are limited, the chemical structure of this compound, being a diamine, makes it a theoretical candidate as a monomer for the synthesis of specific polyamides. In polycondensation reactions, a diamine monomer reacts with a dicarboxylic acid (or its derivative) to form amide linkages, the repeating unit of a polyamide. The incorporation of the 4-tert-butoxycyclohexyl group into a polyamide backbone could impart unique properties, such as improved solubility in organic solvents and altered thermal characteristics compared to conventional polyamides.

Other Advanced Material Synthesis

Beyond polymerization, this compound is utilized in the synthesis of various industrial materials where its specific chemical structure contributes to the final product's performance.

Coatings and Plastics: It is employed in the formulation of plastics and coatings. chembk.com As a component in these materials, it can act as a cross-linking agent or an additive that modifies the bulk properties of the material. The aliphatic cyclohexane (B81311) ring can enhance the durability and weather resistance of coatings.

Synthetic Rubber: The compound finds application in the production of synthetic rubber, where it may function as a modifier or part of the catalyst system during the polymerization of monomers like butadiene or isoprene. chembk.com

The table below summarizes the key applications of this compound in advanced synthesis.

Application AreaRole of this compoundResulting Material/Product
Polymer Chemistry Catalyst / Curing AgentEpoxy Resins
CatalystPolyesters
Material Synthesis Component / AdditivePlastics and Coatings
Component / ModifierSynthetic Rubber

Theoretical Chemistry and Computational Studies of 4 Tert Butoxycyclohexanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the properties of molecules from first principles. wikipedia.orgwikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a static, time-independent view of its fundamental characteristics. scienceopen.comopenaccessjournals.com

The electronic structure of 4-tert-butoxycyclohexanamine governs its intrinsic properties, such as polarity and reactivity. Computational methods can map out the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO energy is indicative of a molecule's ability to donate electrons, correlating with its nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the lone pair of electrons. The LUMO energy relates to the ability to accept electrons, and for this molecule, it would likely be distributed across the anti-bonding orbitals of the C-N and C-O bonds. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rsc.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen and oxygen atoms, corresponding to their high electron density and their capacity to act as hydrogen bond acceptors. Conversely, positive potential regions (blue) would be found around the amine hydrogens, indicating their potential to act as hydrogen bond donors.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: These are representative values based on typical DFT calculations for similar aliphatic amines and ethers, as direct experimental or published computational data for this specific molecule is limited.

PropertyPredicted ValueSignificance
HOMO Energy ~ -9.2 eVIndicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. The lone pair on the amine group is the primary contributor.
LUMO Energy ~ +4.5 eVIndicates the energy of the lowest-energy unoccupied orbital; related to electron affinity.
HOMO-LUMO Gap ~ 13.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment ~ 1.5 - 2.0 DQuantifies the overall polarity of the molecule arising from the C-N and C-O bonds.
MEP Minimum Negative (around N, O)Highlights the most electron-rich sites, which are susceptible to electrophilic attack and are primary sites for hydrogen bonding.
MEP Maximum Positive (around N-H)Highlights the most electron-poor sites, indicating hydrogen bond donating capability.

The conformational flexibility of the cyclohexane (B81311) ring is a classic topic in stereochemistry. For substituted cyclohexanes, the relative energies of different conformations, such as the chair, twist-boat, and boat forms, determine the molecule's predominant three-dimensional structure. The presence of the bulky tert-butyl group in the related compound cis-1,4-di-tert-butyl-cyclohexane (B13154599) is known to significantly influence the ring's energy landscape. upenn.eduupenn.edu Due to severe steric hindrance (1,3-diaxial interactions), a chair conformation that would place a tert-butyl group in an axial position is highly unfavorable. upenn.edu

For this compound, both the amine and the tert-butoxy (B1229062) groups are bulky. In the trans isomer, both substituents can occupy equatorial positions on a stable chair conformation. However, for the cis isomer, one substituent must be axial in a standard chair form. Given the steric bulk of the tert-butoxy group, this would lead to significant destabilization. Computational energy landscape mapping can explore these possibilities. researchgate.netbiorxiv.org Such studies often reveal that to avoid these unfavorable interactions, the molecule may adopt a higher-energy twist-boat conformation where both bulky groups can reside in pseudo-equatorial positions. upenn.eduupenn.edu

Quantum chemical calculations can precisely determine the geometries and relative energies of these conformers, providing a map of the potential energy surface. nih.govmdpi.com

Table 2: Calculated Relative Energies of cis-4-tert-butoxycyclohexanamine Conformers Note: Data is analogous to findings for cis-1,4-di-tert-butyl-cyclohexane, which show a preference for non-chair forms. The exact energy differences will vary based on the specific functional and basis set used.

ConformationRelative Energy (kcal/mol)Key Structural Features
Chair (axial t-BuO, equatorial NH2) HighSignificant 1,3-diaxial steric strain from the axial tert-butoxy group.
Chair (equatorial t-BuO, axial NH2) ModerateLess strain than the alternative chair, but the axial amine still introduces some instability.
Twist-Boat LowestAllows both bulky substituents to avoid true axial positions, minimizing steric clash. This is often the global minimum for such cis-1,4-disubstituted rings. upenn.edu

Molecular Dynamics Simulations

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. openaccessjournals.com By solving Newton's equations of motion for all atoms in the system over time, MD simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. ku.dkacs.org

MD simulations are perfectly suited to study the dynamic equilibrium between different conformations of this compound. researchgate.net For the trans isomer, simulations would likely show the molecule remaining stably in the di-equatorial chair conformation, with fluctuations corresponding to bond vibrations and rotations of the substituent groups. For the cis isomer, MD simulations could track the transitions between the twist-boat and various chair forms, revealing the timescales and energy barriers associated with these changes. nih.gov

The behavior of this compound in a solution is critically dependent on its interactions with solvent molecules. uni-paderborn.de MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell. rsc.org The amine group can both donate and accept hydrogen bonds, while the ether oxygen of the tert-butoxy group acts as a hydrogen bond acceptor.

In an aqueous solution, MD simulations would show water molecules forming a structured hydration shell. Radial Distribution Functions (RDFs) can be calculated from the simulation to quantify this structure, showing the probable distance between, for example, the amine nitrogen and the oxygen of surrounding water molecules. upenn.edumdpi.com The number and lifetime of hydrogen bonds formed between the solute and solvent can also be computed, offering insights into the thermodynamics of solvation. researchgate.net These simulations can be performed in various solvents to understand how polarity and hydrogen bonding capacity of the medium affect the solute's conformation and interactions. mdpi.com

Table 3: Predicted Intermolecular Interactions of this compound from MD Simulations

Interaction TypeSolute GroupSolvent (e.g., Water)Significance
H-Bond Donor Amine (-NH₂)Water OxygenStrong interaction that significantly influences solubility in protic solvents.
H-Bond Acceptor Amine (N lone pair)Water HydrogenContributes to the molecule's ability to be solvated by water.
H-Bond Acceptor Ether (O lone pair)Water HydrogenA secondary site for hydrogen bonding, enhancing hydrophilicity.
Van der Waals Cyclohexyl ring, tert-butylNonpolar solvents (e.g., hexane)Dominant interactions in nonpolar media, affecting solubility and aggregation.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction, complementing experimental studies. scienceopen.comwavefun.com These methods can forecast the most likely sites of reaction and the relative rates of different possible reaction pathways. rsc.org

For this compound, the primary site of reactivity is expected to be the nucleophilic amine group. Quantum chemical calculations can quantify this reactivity. For instance, calculating the Fukui indices or mapping the MEP can confirm that the nitrogen atom is the most susceptible to attack by electrophiles. Furthermore, computational methods can predict the pKa of the amine group, a fundamental measure of its basicity and a key parameter in its reactivity. frontiersin.org

Computational methods are also invaluable for predicting selectivity. If this compound were to undergo a reaction that could yield multiple products, transition state theory combined with quantum chemical calculations could be used to compute the activation energies for each possible pathway. chemrxiv.org The pathway with the lowest activation energy is predicted to be the major reaction channel, thus predicting the regiochemical or stereochemical outcome. For example, in a reaction involving an attack on the cyclohexane ring, calculations could determine whether substitution is more likely to occur at the C2, C3, or C4 position by comparing the energies of the respective transition states. peerj.com

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. For this compound, potential reactions can be broadly categorized into those involving the amine group and those involving the ether linkage. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the geometries and energetic properties of these transient structures.

Reactions at the Amine Group:

Reactions involving the primary amine, such as nucleophilic substitution or acylation, proceed through well-understood transition states. For instance, in an acylation reaction, the nitrogen atom of the amine attacks the carbonyl carbon of an acylating agent. The transition state would be characterized by the partial formation of the new N-C bond and the simultaneous partial breaking of the carbonyl double bond. Computational studies on similar amine acylation reactions have identified these transition states and calculated their geometries and vibrational frequencies. researchgate.net A key feature of such a transition state is the presence of a single imaginary frequency in the vibrational spectrum, corresponding to the motion along the reaction coordinate.

Cleavage of the Tert-butoxy Ether Bond:

The cleavage of the ether bond in this compound, particularly the C-O bond of the tert-butyl group, is another important reaction class. Acid-catalyzed ether cleavage is a common transformation. Theoretical studies on the mechanism of BBr₃-facilitated demethylation of aryl methyl ethers, for example, have elucidated the transition states involved. These studies predict a mechanism involving charged intermediates and transition states with SN2-like geometries. researchgate.net For this compound, an analogous acid-catalyzed cleavage would likely proceed through a transition state where the ether oxygen is protonated, followed by the departure of the tert-butyl cation or a concerted attack by a nucleophile on the tert-butyl carbon.

Computational investigations into the cleavage of etheric C-O bonds catalyzed by lanthanide triflates have shown that the reaction pathway can involve a proton transfer coupled with the weakening of the C-O bond. acs.org The transition states in these cases are complex, involving coordination of the ether to the metal catalyst.

The following table presents representative data from computational studies on analogous systems to illustrate the characteristics of transition states in reactions involving amine and ether functionalities.

Reaction TypeAnalogous SystemComputational MethodKey Transition State FeatureReference
Amine AcylationMethylformate + AmmoniaQCISD/6-31(d,p), B3LYP/6-31G(d)Stepwise mechanism with two transition states or a concerted mechanism with a single transition state. researchgate.net
Ether CleavageAnisole + BBr₃Density Functional TheorySN2-like geometry with a trigonal bipyramidal carbon center. researchgate.net
Catalytic Ether Cleavage1-methyl-d₃-butyl phenyl ether + Yb(OTf)₃DFT B3LYPProton transfer from a methyl group alpha to the etheric oxygen. acs.org

This table is illustrative and based on data from similar, not identical, molecular systems.

Reaction Energetics and Pathways

Pathways Involving the Amine Group:

For reactions at the amine, such as reductive amination, computational studies have detailed the reaction mechanisms and energy profiles. For example, the reductive amination of an aldehyde involves the initial formation of a hemiaminal, followed by dehydration to an imine or enamine, and subsequent reduction. Each of these steps has associated transition states and intermediates with specific energy levels. nih.gov The solvent can also play a crucial role in the energetics, with explicit solvent models in calculations providing more accurate energy barriers.

Pathways Involving the Ether Group:

The cleavage of the tert-butoxy group can proceed through different pathways depending on the reaction conditions. In acidic media, the reaction likely follows a pathway involving the formation of a stable tert-butyl cation, which is a low-energy pathway due to the stability of the tertiary carbocation. Computational studies on ether cleavage have quantified the activation barriers for such reactions. researchgate.net

Theoretical investigations on the reaction of tert-butoxy radicals with other species, such as NO, have shown multiple reaction channels with different energy profiles. researchgate.net While not a direct reaction of this compound, these studies provide insight into the potential reactivity of the tert-butoxy moiety under radical conditions.

The table below summarizes representative energetic data for reactions analogous to those that this compound could undergo.

Reaction PathwayAnalogous SystemComputational MethodCalculated Activation Energy (kcal/mol)Overall Reaction Energy (kcal/mol)Reference
Amine Acylation (catalyzed)Methylformate + 2 NH₃B3LYP/6-31G(d)Lower than uncatalyzed reaction by 10-17 kcal/mol- researchgate.net
BBr₃-mediated Ether DemethylationAnisole + BBr₃Density Functional Theory23.2-12.3 researchgate.net
Reductive Amination (water-assisted)Aldehyde + AmineMP2(full)/6-311+g(d,p)Varies with substrate and solvent- nih.gov

This table is illustrative and based on data from similar, not identical, molecular systems. The actual values for this compound would require specific computational studies.

Advanced Characterization Techniques in the Study of 4 Tert Butoxycyclohexanamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 4-tert-butoxycyclohexanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound, particularly for differentiating between its cis and trans isomers.

1H and 13C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the spatial arrangement of atoms. In the cyclohexane (B81311) ring, axial and equatorial protons and carbons have distinct chemical shifts. For instance, the proton attached to the same carbon as the amine group (H1) would exhibit a different chemical shift and multiplicity depending on whether it is in an axial or equatorial position, which defines the cis or trans configuration relative to the tert-butoxy (B1229062) group at C4. The bulky tert-butyl group is expected to preferentially occupy an equatorial position, locking the conformation of the cyclohexane ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments.

COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of protons through the cyclohexane ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering definitive proof of the cis or trans relationship between the amine and tert-butoxy substituents.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR is invaluable. It can be used to study the crystalline and amorphous forms of the drug, identify different polymorphs, and investigate drug-excipient interactions in a formulated product nih.gov. Differences in the crystal packing of the cis and trans isomers would lead to distinctively different ssNMR spectra nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for cis and trans Isomers of this compound. Note: These are estimated values and can vary based on solvent and experimental conditions.

Proton AssignmentPredicted δ (ppm) - trans IsomerPredicted δ (ppm) - cis IsomerMultiplicity
H at C1 (CH-NH₂)~2.6 - 2.8~3.0 - 3.2Broad Multiplet
H at C4 (CH-O)~3.2 - 3.4~3.5 - 3.7Broad Multiplet
Cyclohexane Ring H's~1.0 - 2.1~1.0 - 2.1Multiplets
-C(CH₃)₃~1.1 - 1.2~1.1 - 1.2Singlet
-NH₂~1.5 - 2.5~1.5 - 2.5Broad Singlet

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula (C₁₀H₂₁NO) nih.govyoutube.com. This technique is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass masonaco.org.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides a fingerprint for the molecule and confirms its structure. For this compound, key fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the C-O bond to lose a tert-butyl radical or the elimination of isobutylene, leading to characteristic neutral losses.

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines miamioh.edu.

Loss of ammonia: Fragmentation involving the amine group can also occur.

The study of fragmentation pathways is essential for structural elucidation and can be used to identify related impurities or metabolites doaj.org.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
157[M]⁺Molecular Ion
100[M - C₄H₉]⁺Loss of tert-butyl radical
101[M - C₄H₈]⁺Loss of isobutylene
57[C₄H₉]⁺tert-butyl cation
140[M - NH₃]⁺Loss of ammonia

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule researchgate.net. They are used to identify the functional groups present in this compound.

IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds nih.gov. The resulting spectrum shows absorption bands characteristic of specific functional groups.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light (usually from a laser) youtube.com. The energy shifts in the scattered light correspond to the vibrational modes of the molecule.

For this compound, key vibrational bands would include:

N-H stretching: The primary amine group will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretches from the cyclohexane ring and tert-butyl group will appear around 2850-3000 cm⁻¹.

C-O stretching: The ether linkage will produce a strong C-O stretching band, typically in the 1050-1150 cm⁻¹ range.

N-H bending: The amine group also exhibits a bending vibration around 1600 cm⁻¹.

The fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra provides a unique pattern that can be used to confirm the identity of the compound and may show subtle differences between the cis and trans isomers mdpi.com.

Table 3: Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
N-H (Amine)Stretching3300 - 3500Weak to Medium
N-H (Amine)Bending1590 - 1650Weak
C-H (Aliphatic)Stretching2850 - 2970Strong
C-O (Ether)Stretching1050 - 1150Medium
C-N (Amine)Stretching1020 - 1250Medium

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, determining its purity, and resolving its various isomers.

Since this compound possesses stereocenters, it can exist as enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample heraldopenaccess.us.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation sigmaaldrich.com. The choice of the CSP and the mobile phase is critical for achieving good resolution . Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins. By comparing the peak areas of the two enantiomer peaks in the chromatogram, the enantiomeric excess can be accurately calculated uma.es. This analysis is crucial in pharmaceutical development, as enantiomers often have different pharmacological activities.

Both HPLC and GC are powerful techniques for assessing the purity of this compound and for separating and quantifying its cis and trans diastereomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can separate the cis and trans isomers using either normal-phase or reverse-phase chromatography msu.edu. The separation is based on the different polarities of the two isomers, which causes them to interact differently with the stationary phase, resulting in distinct retention times nih.govresearchgate.net. A UV detector can be used if the molecule has a chromophore, or more universal detectors like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) can be employed.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Before analysis, the amine group may be derivatized to improve its chromatographic properties. Separation of the cis and trans isomers is achieved based on their different boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and quantification.

These methods allow for the precise determination of the isomeric ratio (cis vs. trans) in a given sample, which is critical for process control and quality assurance.

Table 4: Illustrative HPLC Method for Isomer Separation.

ParameterCondition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection Mass Spectrometer (MS) or ELSD
Hypothetical Retention Time (cis) 8.5 min
Hypothetical Retention Time (trans) 9.2 min

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and innovative methods for synthesizing 4-Tert-butoxycyclohexanamine is a cornerstone of current research efforts. A significant focus lies in the realm of chemoenzymatic synthesis, a powerful approach that combines the selectivity of biological catalysts with the practicality of traditional chemical reactions. This strategy offers the potential for highly stereoselective syntheses, yielding specific isomers of the target molecule, which is often crucial for its biological activity or material properties.

One promising avenue involves the use of transaminases for the asymmetric amination of 4-tert-butylcyclohexanone, the corresponding ketone. Biocatalytic methods like this are attractive due to their high efficiency and environmentally friendly nature. The development of robust and scalable chemoenzymatic routes to both cis and trans isomers of this compound remains an active area of investigation.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of advanced derivatives. By modifying the amine group or other positions on the cyclohexyl ring, chemists can fine-tune the molecule's properties to suit specific applications.

In the field of medicinal chemistry, there is considerable interest in developing derivatives that can modulate the activity of ion channels and G-protein coupled receptors (GPCRs). These protein families are implicated in a vast number of physiological processes and are important targets for a wide range of therapies. The bulky tert-butoxy (B1229062) group and the conformational flexibility of the cyclohexane (B81311) ring can be strategically utilized to achieve high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, which systematically explore how changes in molecular structure affect biological activity, are instrumental in guiding the design of these novel therapeutic agents. For instance, the synthesis of various amide derivatives of this compound allows for the exploration of diverse chemical space and the optimization of interactions with target proteins.

Broadening the Scope of Applications in Diverse Fields

Beyond its potential in medicine, researchers are exploring the utility of this compound and its derivatives in other technologically important areas. One such field is liquid crystals. The rigid, yet conformationally mobile, cyclohexyl ring system, combined with the potential for introducing various functional groups, makes this scaffold a promising building block for novel liquid crystalline materials. The design of molecules that can self-assemble into specific ordered phases is a key objective, with potential applications in displays, sensors, and other advanced optical technologies.

The agrochemical sector also presents potential opportunities for the application of this compound derivatives. The development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant demand. The structural features of this compound could be leveraged to design molecules with specific biological activities against agricultural pests or weeds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Machine learning models can be trained on existing chemical data to predict the properties and activities of novel, yet-to-be-synthesized derivatives of this compound. arxiv.org This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the molecular structure of these compounds and their biological effects. Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the early identification of compounds with favorable drug-like characteristics.

Q & A

What are the established synthetic routes for 4-Tert-butoxycyclohexanamine, and what parameters critically influence yield and purity?

Level: Basic
Methodological Answer:
Synthesis typically involves introducing the tert-butoxy group to a cyclohexanamine precursor via nucleophilic substitution or reductive amination. Key parameters include:

  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to minimize side reactions.
  • Temperature control : Maintaining 60–80°C during tert-butoxy group attachment to avoid decomposition.
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups may protect the amine during synthesis, followed by acidic deprotection .
    Validation : Monitor reaction progress with TLC or GC-MS, referencing spectral databases (e.g., NIST Chemistry WebBook) for intermediate verification .

How can researchers characterize this compound’s structural and stereochemical properties?

Level: Basic
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:

Technique Purpose Critical Parameters
NMR Confirm backbone structure and tert-butoxy group positionUse 13C^{13}\text{C}-DEPT for quaternary carbon identification; compare with computed spectra for stereoisomers.
IR Identify amine and ether functional groupsFocus on N-H (3300–3500 cm1^{-1}) and C-O-C (1100–1250 cm1^{-1}) stretches.
GC-MS Assess purity and detect isomersOptimize column temperature to resolve cis/trans isomers; reference CAS registry data for retention times .

How to resolve contradictions in reported spectral data for this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from stereochemical variability or solvent effects. Mitigation strategies:

Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra for comparison with experimental data.

Cross-database verification : Cross-reference CAS Registry Numbers (e.g., 61886-14-4 for related compounds) in SciFinder or Reaxys to identify context-specific spectral entries .

Controlled replication : Repeat synthesis under inert atmospheres to exclude oxidation artifacts, as tert-butoxy groups are sensitive to acidic conditions .

What experimental design considerations are critical for studying this compound’s reactivity in catalytic systems?

Level: Advanced
Methodological Answer:
Design studies around hypothesis-driven variables:

  • Control experiments : Compare reactivity with/without tert-butoxy groups to isolate steric and electronic effects.
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures and solvents.
  • Case study frameworks : Adopt multiple case study designs (26% prevalence in methodological frameworks) to test reactivity across diverse catalytic conditions (e.g., Pd/C vs. Raney Ni) .

    Caution : Ensure inert reaction conditions to prevent tert-butoxy cleavage, which could skew mechanistic interpretations .

How can this compound serve as a chiral building block in asymmetric synthesis?

Level: Advanced
Methodological Answer:
The cyclohexane ring’s conformational rigidity and tert-butoxy group’s steric bulk enable chiral induction:

Resolution techniques : Use chiral HPLC with cellulose-based columns to separate enantiomers; confirm optical rotation with polarimetry.

Applications : Incorporate into transition-metal catalysts (e.g., Ru complexes) for asymmetric hydrogenation. Validate enantiomeric excess (ee) via 1H^{1}\text{H}-NMR with chiral shift reagents .
Limitation : Steric hindrance may reduce reactivity in bulky substrates; optimize solvent polarity to balance accessibility and ee .

How to address conflicting biological activity data for this compound analogs?

Level: Advanced
Methodological Answer:
Contradictions may stem from assay variability or impurities:

Standardization : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, controlled pH).

Meta-analysis : Conduct systematic reviews (16% of methodological designs) to aggregate data across studies, weighting results by purity (e.g., >98% GC-MS) .

Collaborative validation : Share samples with independent labs for blinded replication, as recommended in multi-case study frameworks .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Follow GHS-compliant practices:

  • Ventilation : Use fume hoods during synthesis to manage volatile intermediates.
  • Waste disposal : Segregate amine-containing waste for neutralization before professional treatment, as outlined in safety data sheets (SDS) .
  • PPE : Wear nitrile gloves and goggles; tertiary amines can cause dermal irritation.

How to optimize literature searches for this compound-related research?

Level: Basic
Methodological Answer:

  • Database selection : Prioritize SciFinder for CAS RN searches (e.g., 61886-14-4 for analogs) over generic engines like Google Scholar.
  • Keyword strategy : Combine terms like “tert-butoxycyclohexanamine” AND “stereochemistry” AND “synthesis” with Boolean operators.
  • Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews (2020–2025), adhering to bibliometric best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.